molecular formula C9H9ClO5S B6238981 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid CAS No. 871688-73-2

5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid

Cat. No.: B6238981
CAS No.: 871688-73-2
M. Wt: 264.68 g/mol
InChI Key: QLNBWXJGHYJLKZ-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-4-methoxy-2-methylbenzoic acid: is an organic compound characterized by the presence of a chlorosulfonyl group, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-2-methylbenzoic acid.

    Chlorosulfonation: The key step involves the introduction of the chlorosulfonyl group. This is achieved by reacting 4-methoxy-2-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure selective chlorosulfonation.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and improved safety measures to handle chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group in 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to form 5-(sulfonyl)-4-methoxy-2-methylbenzoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the methoxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄), leading to the formation of 5-(chlorosulfonyl)-4-hydroxy-2-methylbenzoic acid.

Common Reagents and Conditions

    Chlorosulfonic Acid (ClSO₃H): Used for chlorosulfonation.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

    Potassium Permanganate (KMnO₄): Used for oxidation reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed via nucleophilic substitution with amines.

    Sulfonate Ester Derivatives: Formed via nucleophilic substitution with alcohols.

    Sulfonothioate Derivatives: Formed via nucleophilic substitution with thiols.

    5-(Sulfonyl)-4-methoxy-2-methylbenzoic Acid: Formed via reduction.

    5-(Chlorosulfonyl)-4-hydroxy-2-methylbenzoic Acid: Formed via oxidation.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid serves as a versatile intermediate for the preparation of various sulfonyl-containing compounds. It is used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry. Sulfonamide derivatives, for example, are known for their antibacterial properties and are used in the development of antibiotics.

Industry

In the materials science field, this compound is used in the production of specialty polymers and resins. Its ability to introduce sulfonyl groups into polymer backbones enhances the material’s thermal and chemical stability.

Mechanism of Action

The mechanism by which 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid and its derivatives exert their effects depends on the specific application. In medicinal chemistry, sulfonamide derivatives inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial nutrient for bacteria. The chlorosulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzoic Acid: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chlorosulfonyl)-2-methylbenzoic Acid: Similar structure but lacks the methoxy group, affecting its reactivity and solubility.

    5-(Chlorosulfonyl)-4-hydroxy-2-methylbenzoic Acid: Formed via oxidation of the methoxy group, with different chemical properties.

Uniqueness

5-(Chlorosulfonyl)-4-methoxy-2-methylbenzoic acid is unique due to the presence of both the chlorosulfonyl and methoxy groups, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

871688-73-2

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

5-chlorosulfonyl-4-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H9ClO5S/c1-5-3-7(15-2)8(16(10,13)14)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

QLNBWXJGHYJLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC

Purity

95

Origin of Product

United States

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